Teglicar
Overview
Description
Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). This enzyme plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound has shown potential antihyperglycemic properties and is being researched for its applications in diabetes and neurodegenerative diseases, including Huntington’s disease .
Mechanism of Action
Target of Action
Teglicar, also known as ST1326, is a reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1) . L-CPT1 is a key enzyme involved in the transport of long-chain fatty acids into the mitochondria .
Mode of Action
This compound selectively and reversibly inhibits L-CPT1 . This inhibition reduces gluconeogenesis and improves glucose homeostasis . In other words, this compound reduces the production of glucose in the liver, thereby helping to regulate blood sugar levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carnitine shuttle, a mitochondrial machinery consisting of three proteins: two carnitine palmitoyl transferases, CPT1 and CPT2, and the carnitine-acylcarnitine translocase . By inhibiting L-CPT1, this compound disrupts this pathway, reducing the transport of long-chain fatty acids into the mitochondria and subsequently decreasing gluconeogenesis .
Result of Action
This compound has been shown to reduce glucose production and improve glucose homeostasis . In vitro and animal model studies have shown that this compound reduces gluconeogenesis, leading to improved glucose regulation . Additionally, this compound has demonstrated antitumor activity, inducing apoptosis in certain cancer cells via endoplasmic reticulum stress-mediated pathways .
Biochemical Analysis
Cellular Effects
Teglicar has been shown to exert significant effects on various types of cells, particularly cancer cells. In HeLa cervical cancer cells, this compound induces apoptosis through the endoplasmic reticulum (ER) stress-mediated pathway . This compound enhances ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis. Additionally, this compound has been observed to inhibit cell proliferation in a dose-dependent manner, with an IC50 value of 18.38 µM at 24 hours . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its reversible inhibition of carnitine palmitoyltransferase 1A (CPT1A). By binding to CPT1A, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby disrupting fatty acid β-oxidation. This inhibition leads to an accumulation of fatty acids in the cytoplasm, triggering ER stress and the activation of the unfolded protein response (UPR). The UPR, in turn, promotes apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on CPT1A over extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a gradual reduction in its efficacy. Long-term studies have shown that this compound can induce sustained ER stress and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CPT1A activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in the regulation of metabolic pathways related to fatty acid metabolism. By inhibiting carnitine palmitoyltransferase 1A (CPT1A), this compound disrupts the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to an accumulation of fatty acids in the cytoplasm, which can affect metabolic flux and metabolite levels. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in fatty acid metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, particularly cancer cells. The compound’s distribution is influenced by its binding affinity to CPT1A and other biomolecules, which can affect its overall efficacy and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the mitochondria and endoplasmic reticulum (ER). The compound’s activity is closely associated with its localization to these organelles, where it exerts its inhibitory effects on carnitine palmitoyltransferase 1A (CPT1A) and induces ER stress. Post-translational modifications and targeting signals play a crucial role in directing this compound to these specific compartments, ensuring its effective function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teglicar involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Teglicar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify this compound’s functional groups, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Teglicar has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of carnitine palmitoyl-transferase 1 and its effects on fatty acid metabolism.
Biology: Investigated for its role in modulating metabolic pathways and its potential impact on cellular energy homeostasis.
Industry: Utilized in the development of new pharmaceuticals targeting metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Etomoxir: Another carnitine palmitoyl-transferase 1 inhibitor, but it is irreversible and has different pharmacokinetic properties.
Perhexiline: Inhibits carnitine palmitoyl-transferase 1 and 2, used primarily for angina treatment.
Meldonium: Inhibits carnitine biosynthesis, affecting fatty acid metabolism.
Uniqueness of Teglicar
This compound’s selectivity and reversibility make it unique among carnitine palmitoyl-transferase 1 inhibitors. Its oral bioavailability and potential antihyperglycemic properties further distinguish it from similar compounds .
Biological Activity
Teglicar, a selective reversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), has garnered attention for its diverse biological activities, particularly in the realms of diabetes management and cancer therapy. This article synthesizes findings from various studies, highlighting its mechanisms of action, effects on glucose metabolism, and antitumor properties.
This compound functions primarily by inhibiting CPT1, an enzyme critical for fatty acid oxidation. By blocking this pathway, this compound reduces the availability of acetyl-CoA in the cytosol, subsequently decreasing gluconeogenesis (GNG) and promoting glucose oxidation. This mechanism is pivotal in conditions such as diabetes and certain cancers where metabolic dysregulation is prevalent.
In Vitro Studies
In isolated hepatocytes, this compound demonstrated a concentration-dependent reduction in both ketone body and glucose production. Specifically, at a concentration of 10 μmol/L, ketone body production was reduced by 72%, while cumulative glucose production decreased by 50% compared to untreated cells . This suggests that this compound effectively inhibits GNG, a key contributor to hyperglycemia in diabetic patients.
Animal Models
In studies involving diabetic animal models, such as db/db mice and SD rats , this compound significantly reduced endogenous glucose production (EGP) by up to 62% without affecting peripheral glucose utilization . Long-term administration (50 mg/kg twice daily for 45 days) led to a notable decrease in postabsorptive serum glucose levels by approximately 50%, alongside reductions in fructosamine levels, indicating improved glycemic control .
Table: Summary of this compound's Effects on Glucose Metabolism
Study Type | Model | Dosage | EGP Reduction | Serum Glucose Reduction | Other Effects |
---|---|---|---|---|---|
In Vitro | Isolated Hepatocytes | 10 μmol/L | 72% (ketone) | 50% (glucose) | Concentration-dependent |
Animal Study | db/db Mice | 50 mg/kg twice daily | 62% | 50% | Reduced fructosamine |
Long-term Treatment | SD Rats | 80 mg/kg | Not specified | ~20% | Increased triglycerides |
Antitumor Activity
This compound has also been investigated for its potential antitumor effects. Studies indicate that it can induce apoptosis in various cancer cell lines, including HeLa cervical cancer cells and canine mammary tumor cells. The mechanism involves endoplasmic reticulum stress pathways and activation of caspases, leading to programmed cell death .
Case Studies
- HeLa Cells : In vitro experiments showed that this compound reduced cell viability significantly through apoptosis induction via ER stress pathways .
- Canine Mammary Tumors : this compound treatment resulted in a marked decrease in cell viability and induced morphological changes consistent with apoptosis. The expression of pro-apoptotic genes such as caspase-3 was significantly upregulated following treatment .
Table: Antitumor Effects of this compound
Cancer Type | Cell Line | Dosage | Viability Reduction | Mechanism |
---|---|---|---|---|
Cervical Cancer | HeLa | Not specified | Significant | Apoptosis via ER stress |
Canine Mammary Tumors | CMT-U229 | 17.5 μM | Significant | Caspase activation |
Properties
IUPAC Name |
(3R)-3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYTDRMCBZVNH-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCNC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250694-07-6 | |
Record name | Teglicar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250694076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEGLICAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3VQ6HMII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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